molecular formula C35H35O6P B12935763 12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B12935763
M. Wt: 582.6 g/mol
InChI Key: JXVKWGLMLKWBPP-UHFFFAOYSA-N
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Description

12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with a unique structure that includes multiple aromatic rings and a dioxaphosphocine moiety

Preparation Methods

The synthesis of 12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield alcohols or other reduced forms .

Scientific Research Applications

12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications In chemistry, it is used as a ligand in catalysis and as a building block for more complex moleculesIn the industrial sector, it can be used in the synthesis of advanced materials and as a component in various chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dioxaphosphocine moiety plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The hydroxy and bis(2-propan-2-yloxyphenyl) groups also contribute to its overall activity by providing additional sites for interaction with other molecules .

Comparison with Similar Compounds

When compared to similar compounds, 12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide stands out due to its unique structure and reactivity. Similar compounds include 12-hydroxy-1,10-bis(2,4,6-triisopropyphenyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide and 2,2-bis(4-hydroxyphenyl)propan-1-ol. These compounds share some structural similarities but differ in their specific functional groups and overall reactivity .

Properties

Molecular Formula

C35H35O6P

Molecular Weight

582.6 g/mol

IUPAC Name

12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C35H35O6P/c1-21(2)38-29-11-7-5-9-25(29)27-15-13-23-17-19-35-20-18-24-14-16-28(26-10-6-8-12-30(26)39-22(3)4)34(32(24)35)41-42(36,37)40-33(27)31(23)35/h5-16,21-22H,17-20H2,1-4H3,(H,36,37)

InChI Key

JXVKWGLMLKWBPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC=CC=C7OC(C)C)OP(=O)(O3)O)C=C2

Origin of Product

United States

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